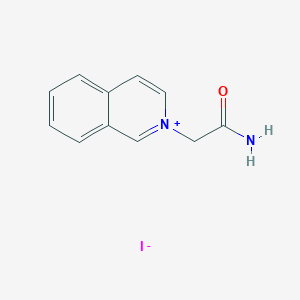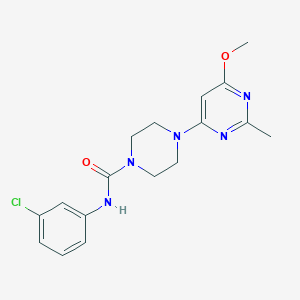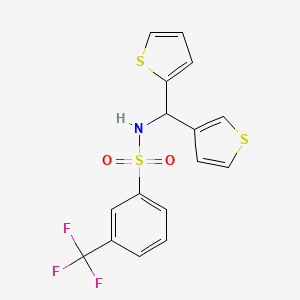
1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride is a synthetic organic compound that belongs to the class of aryl ketones It is characterized by the presence of a benzyl(ethyl)amino group, a hydroxypropoxy group, and a phenylpropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride typically involves multiple steps:
Formation of the Benzyl(ethyl)amino Intermediate: This step involves the reaction of benzyl chloride with ethylamine to form benzyl(ethyl)amine.
Hydroxypropoxy Group Introduction: The benzyl(ethyl)amine is then reacted with epichlorohydrin to introduce the hydroxypropoxy group.
Phenylpropanone Moiety Addition: The resulting intermediate is further reacted with 4-hydroxypropiophenone under basic conditions to form the final product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
Oxidation: Formation of benzyl(ethyl)amino carboxylic acids.
Reduction: Formation of benzyl(ethyl)amino alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses. The hydroxypropoxy group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride can be compared with other similar compounds, such as:
1-phenyl-3-pyrrolidinopropan-1-one hydrochloride: Similar in structure but contains a pyrrolidine ring instead of the benzyl(ethyl)amino group.
1-(4-methoxyphenyl)-3-morpholin-4-yl-propan-1-one hydrochloride: Contains a methoxy group and a morpholine ring, differing in functional groups and ring structure.
7-(3-(4-phenyl-1-piperidinyl)propoxy)-2H-chromen-2-one hydrochloride: Contains a chromenone ring and a piperidine group, differing significantly in ring structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-[3-[benzyl(ethyl)amino]-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-3-21(24)18-10-12-20(13-11-18)25-16-19(23)15-22(4-2)14-17-8-6-5-7-9-17;/h5-13,19,23H,3-4,14-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPLYBJTVPROBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN(CC)CC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)





![2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2634855.png)
![N-(3-{4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl}-3-oxopropyl)prop-2-enamide](/img/structure/B2634856.png)






